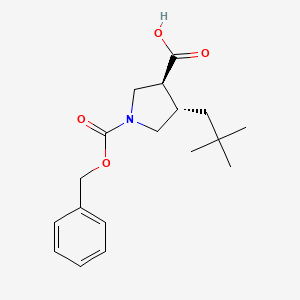

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

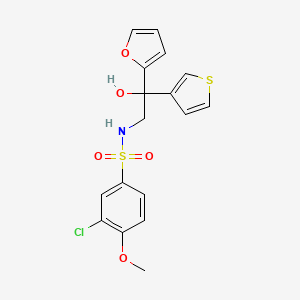

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound . It is part of a new class of multi-functional triazole hexahydroquinoline carbohydrazide .

Synthesis Analysis

This compound has been synthesized by a novel multi-component process involving the reaction of dimedone, 3-amino-1,2,4-triazole, various benzaldehyde with cyanoacetohydrazide under mild conditions in the stoichiometric melt and chloroform in sequence . Another synthesis method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Molecular Structure Analysis

The molecular structure of this compound has been established by X-ray structural analysis . The atoms C (2), C (3), C (4), C (10), C (9), and N form a six-membered ring that adopts a boat conformation, and another six-membered ring (C (10)–C (9)–C (8)–C (7)–C (6)–C (5)) adopts a half-chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multi-component processes . These reactions progress without using any catalyst, and the application of diverse aldehydes causes a high molecular diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.24 and a melting point of 297-299 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties and Structure-Activity Relationships

Research focusing on quinolone derivatives has indicated significant antibacterial properties. For instance, the study of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlights the importance of substituents at specific positions for enhancing antibacterial activity. These compounds, featuring variations at the C-5 and C-7 positions, showed improved potency and selectivity against bacterial targets without adverse drug interactions, positioning sparfloxacin as a promising therapeutic agent due to its superior in vitro and in vivo potency compared to existing treatments like ciprofloxacin (Miyamoto et al., 1990).

Synthesis and Chemical Structure Analysis

The synthesis and structural elucidation of 7,7-dimethyl and related quinoline derivatives have been a focal point of chemical research. Studies have detailed the synthesis routes of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reactions involving acyl- and aroylpyruvic acids. These works not only explore the synthetic methodologies but also propose mechanisms based on quantum-chemical calculations, contributing to a deeper understanding of the chemical behaviors of these compounds (Rudenko et al., 2012).

Cytotoxic Activity in Cancer Research

Some derivatives of the quinoline and isoquinoline families have been investigated for their cytotoxic activities, particularly in the context of cancer research. Compounds bearing modifications and substitutions on the quinoline nucleus have been synthesized and evaluated for their ability to delay growth or induce cytotoxicity in cancer cells. These studies not only contribute to the search for novel anticancer agents but also help in understanding the structure-activity relationships that govern the cytotoxic properties of these molecules (Bu et al., 2001).

Neurological Applications through NMDA Receptor Antagonism

The exploration of tetrahydroquinoline derivatives as antagonists of the glycine site on the NMDA receptor represents a significant application in neurological research. This work involves synthesizing and evaluating the in vitro antagonist activity of these compounds, providing insights into the conformational and stereochemical requirements necessary for effective NMDA receptor inhibition. Such research contributes to the development of therapeutic agents for neurological conditions by targeting specific receptor sites (Carling et al., 1992).

Photolabile Protecting Groups in Chemical Biology

Quinoline derivatives have also found utility as photolabile protecting groups for carboxylic acids. The development of new photolabile groups based on quinoline structures, with enhanced sensitivity to multiphoton excitation, facilitates the controlled release of biologically active molecules in response to light. This application is particularly relevant in the fields of chemical biology and photopharmacology, where precise spatial and temporal control over the activation of drugs and signaling molecules is desired (Fedoryak & Dore, 2002).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)4-3-7-5-8(11(15)16)10(14)13-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJKOGSFCPGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)NC(=O)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

CAS RN |

1420792-86-4 |

Source

|

| Record name | 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2851333.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2851343.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)

![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)